2-Fluoro-5-nitro-biphenyl
Overview
Description
“2-Fluoro-5-nitro-biphenyl” is a synthetic organic compound . It is used in various fields of research and industry.
Synthesis Analysis
The synthesis of “this compound” and similar compounds has been achieved through the Suzuki–Miyaura coupling . This process involves the cross-coupling between 2-iodo 4-nitro fluorobenzene and boronic acid in the presence of a palladium catalyst and PPh3 in refluxing dioxane .
Molecular Structure Analysis
The molecular structure of “this compound” is represented by the linear formula C12H8FNO2 .
Chemical Reactions Analysis
Biphenyl compounds, including “this compound”, undergo several metalated chemical reactions such as Wurtz–Fittig, Ullmann, Bennett–Turner, Negishi, Kumada, Stille, Suzuki–Miyaura, Friedel–Crafts, cyanation, amination, and various electrophilic substitution reactions .
Physical and Chemical Properties Analysis
The physical and chemical properties of “this compound” include a molecular weight of 217.2 g/mol . More specific properties such as melting point, boiling point, and density were not found in the search results.
Scientific Research Applications
Thermally Activated Paramagnets
Researchers synthesized derivatives including 2’,5’-dimethyl-, 2’-fluoro-5’-methyl-, and 5’-fluoro-2’-methyl- biphenyl-3,5-diyl bis(tert-butyl nitroxides) to study their magnetic properties. These compounds demonstrated diamagnetism at temperatures below and around room temperature, with a notable transition to a paramagnetic solid phase upon heating, indicating their potential application in materials science for temperature-sensitive magnetic applications (Yoshitake, Kudo, & Ishida, 2016).
Henry Reaction of Fluorinated Nitro Compounds
The Henry reaction involving fluorinated nitro compounds, including 2-fluoro-5-nitro-biphenyl, has been explored for the synthesis of β-fluoro-β-nitroalcohols. This reaction showcases the compound's utility in organic synthesis, particularly in creating molecules with a fluorinated quaternary carbon center, which is significant for pharmaceuticals and agrochemicals development (Hu, Huang, & Guo, 2012).
Vibrational Spectroscopy and Ab Initio Calculations
Vibrational spectroscopic studies and ab initio calculations have been conducted on 5-nitro-2-(p-fluorophenyl)benzoxazole, a compound related to this compound. These studies help in understanding the vibrational frequencies and assignments, providing insights into the molecular structure and dynamics critical for designing materials with desired optical and electronic properties (Mary et al., 2008).
Photophysical Properties
The synthesis and study of photophysical properties of compounds derived from or related to this compound have shown that these materials could serve as prospective "push–pull" fluorophores. Their unique optical properties suggest applications in developing new fluorescent probes for biological imaging and sensors, highlighting the compound's relevance in photophysical research and applications (Kopchuk et al., 2020).
Synthesis of Pyrimidine Derivatives
The synthesis of 5-fluoro-N4-(3-(4-substitutedbenzylamino)phenyl)-N2-(4-morpholinophenyl)pyrimidine-2,4-diamine derivatives demonstrates the utility of this compound in pharmaceutical chemistry. These derivatives have shown significant larvicidal activity, underscoring the potential of fluorinated nitro compounds in developing new pesticides or drugs (Gorle et al., 2016).
Mechanism of Action
Target of Action
It’s worth noting that many bioactive aromatic compounds, including those with similar structures, have been found to bind with high affinity to multiple receptors, which can be helpful in developing new useful derivatives .
Mode of Action
It is reported that 2-fluoro-5-nitrobenzoic acid, a compound with a similar structure, reacts with an aldehyde, isonitrile, and a primary amine tethered to a boc-protected internal amino or hydroxyl nucleophile, to afford the ugi product . This suggests that 2-Fluoro-5-nitro-biphenyl may interact with its targets in a similar manner.
Biochemical Pathways
It’s known that the suzuki–miyaura cross-coupling reaction, a widely-applied transition metal catalyzed carbon–carbon bond forming reaction, is often used in the synthesis of biphenyl compounds . This suggests that this compound might affect similar biochemical pathways.
Result of Action
It’s known that many bioactive aromatic compounds, including those with similar structures, possess various biological activities . This suggests that this compound may have similar effects.
Action Environment
It’s known that environmental conditions can significantly impact the effectiveness of many chemical compounds .
Safety and Hazards
Biochemical Analysis
Biochemical Properties
2-Fluoro-5-nitro-biphenyl is involved in several biochemical reactions. It is produced via the Suzuki–Miyaura cross-coupling between 2-iodo 4-nitro fluorobenzene and boronic acid in the presence of a palladium catalyst
Cellular Effects
Biphenyl derivatives are known to have various effects on cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It is known to be involved in Suzuki–Miyaura cross-coupling reactions
Properties
IUPAC Name |
1-fluoro-4-nitro-2-phenylbenzene | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8FNO2/c13-12-7-6-10(14(15)16)8-11(12)9-4-2-1-3-5-9/h1-8H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BLGDHUAUKNHHIV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(C=CC(=C2)[N+](=O)[O-])F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8FNO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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